molecular formula C19H18N2O3 B2801461 3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide CAS No. 888454-17-9

3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

Cat. No.: B2801461
CAS No.: 888454-17-9
M. Wt: 322.364
InChI Key: OWAYVFZMJRXNLE-UHFFFAOYSA-N
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Description

3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 3,4-dimethylphenylamine with acetic anhydride to form an intermediate, which is then subjected to cyclization with benzofuran-2-carboxylic acid under specific conditions . The reaction conditions often involve the use of catalysts such as AlCl3 and solvents like toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzofuran compounds, each with potential biological activities .

Scientific Research Applications

3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antibacterial and antiviral agent due to its benzofuran core.

    Medicine: Studied for its anti-tumor properties and potential use in cancer therapy.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    3-acetamido-N-phenylbenzofuran-2-carboxamide: A similar compound with a phenyl group instead of the dimethylphenyl group.

    3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide: A derivative with methoxy groups instead of methyl groups.

Uniqueness

3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is unique due to the presence of both acetamido and dimethylphenyl groups, which contribute to its distinct biological activities and chemical reactivity. The combination of these functional groups enhances its potential as a versatile compound in various scientific applications .

Properties

IUPAC Name

3-acetamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-11-8-9-14(10-12(11)2)21-19(23)18-17(20-13(3)22)15-6-4-5-7-16(15)24-18/h4-10H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAYVFZMJRXNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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